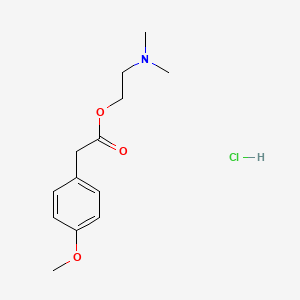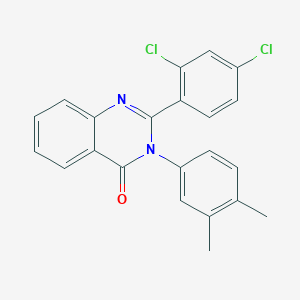![molecular formula C21H24N6O2 B4022361 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4022361.png)
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Overview
Description
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of transition metal catalysts such as [CpRhCl2]2, Pd-catalyzed reactions, and ultrathin Pt nanowire catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anti-inflammatory and anticancer properties . In materials science, it is explored for its use in the development of novel polymers and nanomaterials . Additionally, this compound is used in biological research to study its effects on cellular processes and molecular pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one stands out due to its unique tricyclic structure and diverse range of applications. Similar compounds include other piperazine derivatives and triazatricyclo compounds, which may share some structural features but differ in their specific functional groups and properties . The uniqueness of this compound lies in its combination of structural complexity and functional versatility, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-4-7-26-17(22)15(20(28)25-11-9-24(3)10-12-25)13-16-19(26)23-18-14(2)6-5-8-27(18)21(16)29/h4-6,8,13,22H,1,7,9-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPNQYUTKMJAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine](/img/structure/B4022282.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4022290.png)
![n-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide](/img/structure/B4022297.png)
![1-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]azepane](/img/structure/B4022304.png)
![1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4022307.png)
![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022314.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022321.png)
![10-(2-adamantylidene)-4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4022335.png)

![4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline](/img/structure/B4022368.png)
![1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B4022372.png)
![3,4-diethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4022395.png)
